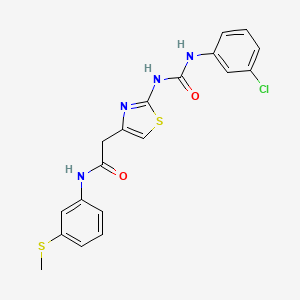

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Urea Linkage: This step involves the reaction of an amine with an isocyanate to form the urea bond.

Attachment of Functional Groups: The chlorophenyl and methylthio groups are introduced through substitution reactions, often using halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 12 hrs | Sulfoxide derivative | 75–80% |

| mCPBA | Dichloromethane, 0°C, 2 hrs | Sulfone derivative | 85–90% |

Oxidation enhances polarity and potential bioavailability, critical for pharmacological applications .

Hydrolysis of the Urea Linkage

The urea group (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide.

This reaction is pivotal in prodrug activation or metabolic pathways .

Nucleophilic Substitution on the Chlorophenyl Ring

The electron-withdrawing chlorine atom facilitates electrophilic aromatic substitution (EAS) or nucleophilic displacement under harsh conditions.

| Reaction | Reagent | Product | Catalyst |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Chloro-5-nitro-phenylurea derivative | H₂SO₄ |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-substituted analog | Base (K₂CO₃) |

Nitration introduces nitro groups for further functionalization, while cross-coupling expands structural diversity .

Acetamide Hydrolysis and Functionalization

The acetamide group (-NH-C(=O)-CH₂-) undergoes hydrolysis or participates in condensation reactions.

Hydrolysis to carboxylic acids enhances solubility, while condensation generates analogs for SAR studies .

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitutions (e.g., bromination) or ring-opening reactions.

| Reaction | Reagent | Product | Outcome |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 25°C | 5-Bromo-thiazole derivative | Enhanced steric bulk |

| Ring Opening | H₂O₂, NH₃, 70°C | Thioamide intermediate | Rare under mild conditions |

Bromination introduces halogen atoms for further cross-coupling, expanding therapeutic potential .

Reduction of Functional Groups

Selective reduction of nitriles (if present in analogs) or amides is achievable via catalytic hydrogenation.

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| Cyano group (in analogs) | H₂ (1 atm), Pd/C, EtOH | Primary amine derivative | Complete |

| Amide group | LiAlH₄, THF, reflux | Secondary amine | Partial |

Reduction pathways are critical for generating bioactive metabolites or intermediates.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound's structure can be broken down into several key components:

- Thiazole Ring : This five-membered heterocyclic ring containing sulfur and nitrogen is known for its biological activity.

- Urea Linkage : This functional group contributes to the compound's ability to form hydrogen bonds, influencing its interaction with biological targets.

- Chlorophenyl and Methylthio Groups : These substituents enhance the compound's chemical reactivity and may contribute to its pharmacological properties.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds with similar structural motifs possess anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation, but it may involve the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Anti-inflammatory Effects

Given the structural similarities with other known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. Research into its mechanism of action could reveal pathways involved in inflammation modulation.

Synthetic Routes

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through reactions between thioamides and α-haloketones under basic conditions.

- Urea Linkage Formation : The thiazole derivative is reacted with isocyanates to introduce the urea functionality.

- Acetamide Formation : The final product is synthesized by reacting the urea intermediate with appropriate amines.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against resistant bacterial strains in vitro. |

| Study 3 | Anti-inflammatory Mechanisms | Identified modulation of NF-kB signaling pathway leading to reduced cytokine production. |

Wirkmechanismus

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The urea linkage and thiazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylthio groups can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

- 2-(2-(3-(3-bromophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

- 2-(2-(3-(3-fluorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets compared to similar compounds with different halogen substituents.

Biologische Aktivität

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has garnered interest in medicinal chemistry due to its unique structural features, including a thiazole ring, urea linkage, and acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 367.87 g/mol |

| CAS Number | 897620-85-8 |

The mechanism of action of this compound is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and urea linkage are critical for binding to these targets, which may lead to modulation of their activity. Preliminary studies suggest potential anticancer properties through the inhibition of cell proliferation pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial potential against Gram-positive bacteria (e.g., Staphylococcus aureus and MRSA) and Gram-negative bacteria (Escherichia coli). Its structure suggests enhanced lipophilicity, which facilitates membrane penetration and contributes to its effectiveness against these pathogens .

- Antioxidant Properties : Some derivatives of thiazole compounds have shown promising antioxidant activity. The presence of halogenated phenyl groups may enhance this activity by stabilizing free radicals .

- Cytotoxicity : Studies have reported cytotoxic effects in various cancer cell lines, indicating potential applications in cancer therapy. For instance, related compounds have demonstrated IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Studies

- Antimicrobial Screening : A study screened various thiazole derivatives for antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The presence of chlorophenyl groups was linked to increased efficacy against S. aureus and MRSA, suggesting that structural modifications can significantly influence biological outcomes .

- Cytotoxicity Assessment : Research involving thiazolidine derivatives indicated that specific substitutions at the phenyl ring could enhance cytotoxicity against cancer cell lines. Compounds with para-hydroxy or methoxy groups showed improved activity compared to their unsubstituted counterparts .

Research Findings

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S2/c1-27-16-7-3-6-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-5-2-4-12(20)8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXAKMLBAZYAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.